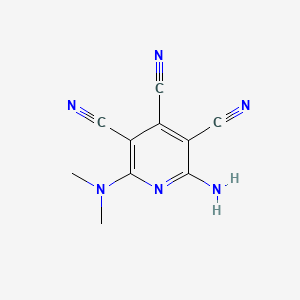
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- is a heterocyclic organic compound with the molecular formula C10H8N6. This compound is characterized by the presence of a pyridine ring substituted with three cyano groups and an amino group, along with a dimethylamino group at the 6th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diaminopyridine with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Wirkmechanismus
The mechanism of action of 3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of cyano and amino groups allows it to form strong interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3,4,5-tricyanopyridine
- 2-Amino-6-methylamino-3,4,5-pyridinetricarbonitrile
- 2-Amino-6-ethylamino-3,4,5-pyridinetricarbonitrile
Uniqueness
3,4,5-Pyridinetricarbonitrile, 2-amino-6-(dimethylamino)- is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of molecules with specific biological activities and in the development of materials with unique properties .
Eigenschaften
CAS-Nummer |
102206-78-0 |
|---|---|
Molekularformel |
C10H8N6 |
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
2-amino-6-(dimethylamino)pyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C10H8N6/c1-16(2)10-8(5-13)6(3-11)7(4-12)9(14)15-10/h1-2H3,(H2,14,15) |
InChI-Schlüssel |
NZBSPFRVUFSZJU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C(=C(C(=N1)N)C#N)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






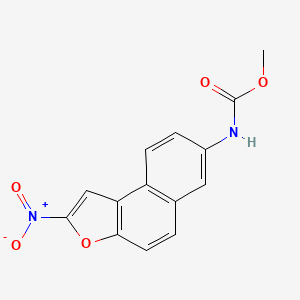
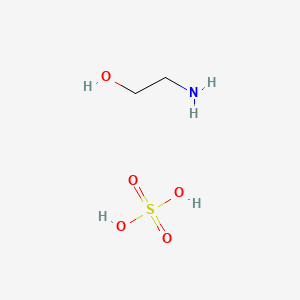
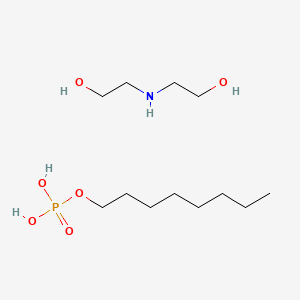
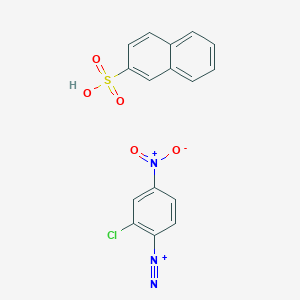
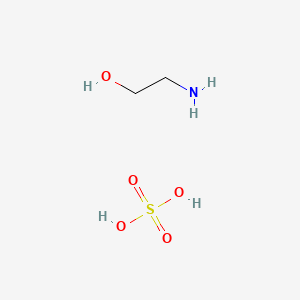
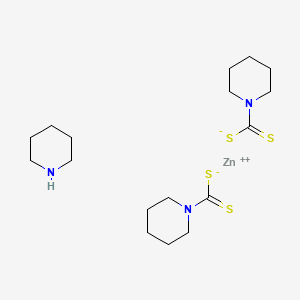



![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)
